![molecular formula C8H13NO2 B1333067 4-Butyl-5-methyl-3-isoxazolol CAS No. 96520-39-7](/img/structure/B1333067.png)
4-Butyl-5-methyl-3-isoxazolol
Overview
Description
4-Butyl-5-methyl-3-isoxazolol is a chemical compound with the molecular formula C8H13NO2. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4-Butyl-5-methyl-3-isoxazolol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. Another method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
4-Butyl-5-methyl-3-isoxazolol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-Butyl-5-methyl-3-isoxazolol has numerous applications in scientific research. It is used in proteomics research as a reagent for studying protein interactions and modifications . In medicinal chemistry, isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure makes it a valuable tool for developing new drugs and understanding biological processes.
Mechanism of Action
The mechanism of action of 4-Butyl-5-methyl-3-isoxazolol involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological activities by binding to enzymes, receptors, and other proteins. The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some isoxazole derivatives act as COX-2 inhibitors, while others may target neurotransmitter receptors .
Comparison with Similar Compounds
4-Butyl-5-methyl-3-isoxazolol can be compared to other similar compounds, such as oxazole, thiazole, and imidazole derivatives. These compounds share a similar five-membered ring structure but differ in the heteroatoms present. Isoxazoles contain both oxygen and nitrogen, while oxazoles have only oxygen, thiazoles have sulfur, and imidazoles have two nitrogen atoms. The presence of different heteroatoms imparts unique chemical and biological properties to each compound .
Similar Compounds
- Oxazole
- Thiazole
- Imidazole
- Isoxazoline
These compounds are widely studied for their diverse biological activities and potential therapeutic applications .
Biological Activity
4-Butyl-5-methyl-3-isoxazolol is a heterocyclic compound belonging to the isoxazole family, characterized by its five-membered ring structure containing one nitrogen and one oxygen atom. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparison with related compounds.
- Molecular Formula : C8H13NO2
- CAS Number : 96520-39-7
- Molecular Structure : The structure features a butyl group and a methyl group attached to the isoxazole ring, influencing its solubility and reactivity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects.
- Neurotransmitter Receptor Modulation : Some studies suggest that isoxazole compounds may interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.
- Cytotoxicity : Research indicates that certain isoxazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, in studies involving human promyelocytic leukemia cells (HL-60), compounds similar to this compound demonstrated varying degrees of cytotoxicity, with IC50 values ranging from 86 to 755 μM depending on structural modifications .
Biological Activity Studies
Several studies have investigated the biological activities of isoxazole derivatives, including:
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various isoxazole derivatives on HL-60 cells using the MTT reduction method. The results indicated that specific structural features significantly influenced cytotoxic potency, with some derivatives promoting apoptosis while others induced cell cycle arrest .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of isoxazole compounds. These compounds were shown to effectively reduce prostaglandin synthesis by inhibiting COX enzymes, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Related Compounds
This compound can be compared with other heterocyclic compounds like oxazoles and thiazoles. Each class exhibits unique biological properties due to differences in their heteroatom composition:
Compound Type | Key Features | Biological Activity |
---|---|---|
Isoxazoles | Contains nitrogen and oxygen | Anti-inflammatory, cytotoxic |
Oxazoles | Contains only oxygen | Limited anti-inflammatory properties |
Thiazoles | Contains sulfur | Antimicrobial activity |
Properties
IUPAC Name |
4-butyl-5-methyl-1,2-oxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)11-9-8(7)10/h3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWICANIRTVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(ONC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377283 | |
Record name | 4-butyl-5-methyl-3-isoxazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96520-39-7 | |
Record name | 4-butyl-5-methyl-3-isoxazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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